molecular formula C8H13NO3S B1471646 1-Cyclopropanesulfonylpiperidin-3-one CAS No. 1526955-50-9

1-Cyclopropanesulfonylpiperidin-3-one

Cat. No. B1471646
CAS RN: 1526955-50-9
M. Wt: 203.26 g/mol
InChI Key: LGXLICOAKMOYEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. .


Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .

Scientific Research Applications

1. Enzyme Inhibition

A study by Chiba et al. (1999) explored the use of a cyclopropane substrate analog as a mechanism-based inhibitor for 3-isopropylmalate dehydrogenase (IPMDH). This compound, designed to inhibit the penultimate step in the biosynthesis of the essential amino acid l-leucine, was found to be a competitive and mechanism-based inhibitor for IPMDH (Chiba, Eguchi, Oshima, & Kakinuma, 1999).

2. GPCR Modulation

Cyclotides, which are plant-derived peptides, have been studied for their potential in modulating G protein-coupled receptors (GPCRs). A 2017 study identified a cyclotide from the ipecac plant that antagonizes the corticotropin-releasing factor type 1 receptor (CRF1R), showcasing the potential of cyclopropanes in GPCR ligand design (Fahradpour et al., 2017).

3. Development of MMP Inhibitors

Research by Reichelt et al. (2002) utilized cyclopropane-derived peptidomimetics as inhibitors for matrix metalloproteinases (MMPs). These compounds were evaluated for their potential in probing the topological features of MMP binding pockets and exploring the importance of hydrogen bonding in MMP-inhibitor complexes (Reichelt, Gaul, Frey, Kennedy, & Martin, 2002).

4. Natural Product Biosynthesis

A comprehensive review by Thibodeaux et al. (2012) discussed the enzymatic chemistry involved in the biosynthesis of cyclopropane, epoxide, and aziridine groups in natural products. These elements are key components in a variety of biologically active compounds with diverse pharmacological activities (Thibodeaux, Chang, & Liu, 2012).

5. Novel Synthesis Approaches

Liu et al. (2008) developed a new cyclopropanone equivalent, 1-(arylsulfonyl)cyclopropanol, and applied it to synthesize 1-alkynyl cyclopropylamines. This study highlights the versatility of cyclopropanes in organic synthesis (Liu, An, Jiang, & Chen, 2008).

Safety And Hazards

This section would detail the safety precautions that need to be taken while handling the compound, its toxicity levels, and the hazards it poses to human health and the environment .

Future Directions

Future directions could include potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards .

properties

IUPAC Name

1-cyclopropylsulfonylpiperidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S/c10-7-2-1-5-9(6-7)13(11,12)8-3-4-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXLICOAKMOYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CN(C1)S(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropanesulfonylpiperidin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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